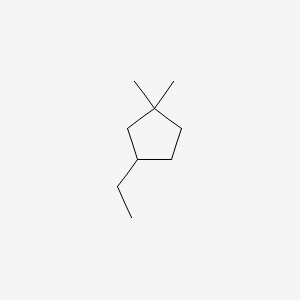

3-Ethyl-1,1-dimethylcyclopentane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62016-61-9 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

3-ethyl-1,1-dimethylcyclopentane |

InChI |

InChI=1S/C9H18/c1-4-8-5-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |

InChI Key |

WXHYOGXBESCULU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-1,1-dimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-1,1-dimethylcyclopentane is a saturated cycloalkane with the molecular formula C9H18. As a substituted cyclopentane, its physical properties are of interest in various fields, including organic synthesis, materials science, and as a potential non-polar solvent. Understanding these fundamental properties is crucial for its application and for predicting its behavior in different chemical environments. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside established experimental methodologies for their determination.

Molecular Structure and Identification

The structural arrangement of this compound, a key determinant of its physical properties, consists of a five-membered carbon ring with two methyl groups attached to the first carbon atom and an ethyl group at the third position.

Caption: Molecular structure of this compound.

The unambiguous identification of this compound is established through its CAS Registry Number: 62016-61-9.[1][2]

Core Physical Properties

| Property | Value/Information | Source |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][3] |

| CAS Registry Number | 62016-61-9 | [1][2] |

| Appearance | Expected to be a colorless liquid at room temperature | [4][5] |

| Odor | Expected to have a faint, gasoline-like odor | [4] |

| Boiling Point | Data not readily available; however, cycloalkanes generally have boiling points approximately 20 K higher than their straight-chain counterparts.[4][6] For comparison, the boiling point of n-nonane (C9H20) is 151 °C. | |

| Density | Data not readily available; however, alkanes are typically less dense than water (less than 1.0 g/mL).[4][7] For instance, the density of methylcyclopentane is approximately 0.749 g/mL at 20°C.[8] | |

| Refractive Index | Data not readily available. For comparison, the refractive index of cyclopentane is 1.4065 and methylcyclopentane is 1.4097 at 20°C.[8][9] | |

| Solubility | As a non-polar alkane, it is expected to be insoluble in water but soluble in non-polar organic solvents like benzene and ether.[4][7] |

Experimental Determination of Physical Properties

The following section details standardized, field-proven methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Boiling Point Determination (Capillary Method)

The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid. The capillary method is a common and reliable technique for its determination.

Causality Behind Experimental Choices: This micro-method is advantageous when only a small amount of the sample is available. The principle relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Caption: Workflow for boiling point determination using the capillary method.

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Assembly: Attach a small test tube containing 2-3 mL of this compound to a thermometer. Place the sealed capillary tube (open end down) into the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.

-

Observation: Heat the apparatus slowly. A stream of bubbles will emerge from the capillary tube as the trapped air expands and is replaced by the vapor of the liquid.

-

Cooling and Measurement: Remove the heat source and allow the bath to cool slowly while stirring. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Density Determination

Density, the mass per unit volume, is another characteristic physical property. For a liquid, it can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

Causality Behind Experimental Choices: The choice of method depends on the required precision. A pycnometer provides high accuracy by measuring the mass of a precisely known volume of liquid. The graduated cylinder method is simpler but less precise.

Caption: Workflow for determining the density of a liquid.

-

Mass of Empty Container: Accurately weigh a clean and dry graduated cylinder on an analytical balance.

-

Volume Measurement: Add a specific volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Mass of Filled Container: Weigh the graduated cylinder containing the liquid.

-

Calculation:

-

Mass of liquid = (Mass of cylinder + liquid) - Mass of empty cylinder.

-

Density = Mass of liquid / Volume of liquid.

-

-

Temperature: Record the temperature at which the measurement is made, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a valuable tool for identifying and assessing the purity of liquid samples.

Causality Behind Experimental Choices: An Abbe refractometer is commonly used for this measurement due to its accuracy and ease of use. It measures the critical angle of total internal reflection at the interface between the sample and a prism of known high refractive index.

Caption: Workflow for measuring the refractive index using an Abbe refractometer.

-

Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound on the clean, dry surface of the measuring prism.

-

Measurement: Close the prisms and allow the sample to spread evenly. Look through the eyepiece and adjust the control to bring the boundary line between the light and dark areas into sharp focus on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Note the temperature of the measurement.

Conclusion

While specific experimental data for this compound is limited in publicly accessible databases, its fundamental properties can be reliably inferred from its molecular structure and comparison with similar cycloalkanes. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its boiling point, density, and refractive index, which are essential for its effective application in research and development.

References

- Lumen Learning. (n.d.). Physical Properties of Alkanes. The Basics of General, Organic, and Biological Chemistry.

- LibreTexts. (2020, May 30). 4.2: Physical Properties of Alkanes. Chemistry LibreTexts.

- Physical properties of Alkanes. (n.d.).

- National Institute of Standards and Technology. (n.d.). Cyclopentane, propyl-. NIST Chemistry WebBook.

- LibreTexts. (2023, January 22). Physical Properties of Alkanes. Chemistry LibreTexts.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Cyclopentane.

- PubChem. (n.d.). Methylcyclopentane. National Center for Biotechnology Information.

- 320 BCH3023 Physical Properties of Alkanes. (2022, August 28). YouTube.

- PubChem. (n.d.). (3R)-3-ethyl-1,1-dimethylcyclopentane. National Center for Biotechnology Information.

- Lesman. (n.d.). Refractive Indices of Known Materials.

- PubChem. (n.d.). Cyclopentane. National Center for Biotechnology Information.

- National Institute of Standards and Technology. (n.d.). Cyclopentane. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Cyclopentane, 3-ethyl-1,1-dimethyl-. NIST Chemistry WebBook.

Sources

- 1. This compound | C9H18 | CID 522009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 3-ethyl-1,1-dimethyl- [webbook.nist.gov]

- 3. (3R)-3-ethyl-1,1-dimethylcyclopentane | C9H18 | CID 142226859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. stmark.sc.ug [stmark.sc.ug]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lesman.com [lesman.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-1,1-dimethylcyclopentane

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 3-Ethyl-1,1-dimethylcyclopentane (C₉H₁₈). While not as extensively studied as other carbocyclic frameworks, this substituted cyclopentane serves as an exemplary model for understanding the nuanced interplay of stereochemistry and substituent effects on the physicochemical and reactive properties of alicyclic hydrocarbons. This document delves into its structural elucidation through spectroscopic techniques, explores plausible synthetic pathways and inherent reactivity, and discusses its potential relevance in the broader context of medicinal chemistry and drug discovery, where the cyclopentane scaffold is a recurring motif. Safety and handling protocols, derived from the established knowledge of saturated hydrocarbons, are also presented to ensure its responsible use in a research setting.

Introduction: The Cyclopentane Scaffold in Scientific Research

The five-membered carbocyclic ring of cyclopentane is a fundamental structural unit in a vast array of naturally occurring and synthetic molecules.[1] Its prevalence in bioactive compounds has rendered it a "privileged scaffold" in medicinal chemistry.[2][3] The conformational flexibility of the cyclopentane ring, existing primarily in envelope and half-chair conformations, allows for a diverse spatial presentation of substituents, which is critical for molecular recognition and biological activity. This compound, a chiral saturated hydrocarbon, provides a valuable case study for exploring the foundational principles of stereoisomerism and its impact on molecular properties.

Physicochemical and Structural Properties

This compound is a saturated alicyclic hydrocarbon with the chemical formula C₉H₁₈ and a molecular weight of approximately 126.24 g/mol . Its structure features a central cyclopentane ring substituted with two methyl groups at the C1 position and an ethyl group at the C3 position. The presence of a chiral center at the C3 position gives rise to two enantiomers: (3R)-3-Ethyl-1,1-dimethylcyclopentane and (3S)-3-Ethyl-1,1-dimethylcyclopentane.

Predicted Physical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Boiling Point | ~140-150 °C | Boiling points of C9H18 isomers like 1-nonene are around 146-147 °C.[6][7] Branching in alkanes tends to slightly lower the boiling point compared to their straight-chain counterparts.[4] |

| Melting Point | < -50 °C | Branched alkanes generally have lower melting points than their linear isomers due to less efficient crystal packing. For example, the melting point of 1-nonene is -81 °C.[8] |

| Density | ~0.74 - 0.78 g/mL | Liquid alkanes typically have densities in the range of 0.6 - 0.8 g/cm³.[1] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, benzene).[9][10] | As a nonpolar hydrocarbon, it is immiscible with polar solvents like water but readily dissolves in solvents with similar polarity.[9] |

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of alkyl-substituted cyclopentanes, the following characteristics can be predicted.[11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons and diastereotopicity. Key predicted chemical shifts (δ) are:

-

~0.8-1.0 ppm: A triplet corresponding to the methyl protons of the ethyl group and singlets for the two methyl groups at the C1 position.

-

~1.1-1.8 ppm: A complex multiplet region arising from the methylene protons of the ethyl group and the methylene and methine protons of the cyclopentane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clearer picture of the carbon framework. Due to the molecule's asymmetry, nine distinct signals are expected:

-

~10-15 ppm: Signal for the methyl carbon of the ethyl group.

-

~20-30 ppm: Signals for the two methyl carbons at C1.

-

~25-45 ppm: A series of signals for the methylene carbons of the ethyl group and the cyclopentane ring, as well as the methine carbon at C3.

-

A quaternary carbon signal for the C1 position will also be present at a downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characteristic of a saturated hydrocarbon.[11][13]

-

2850-2960 cm⁻¹: Strong C-H stretching vibrations of the methyl and methylene groups.[12]

-

1450-1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.[12]

-

~1375 cm⁻¹: A characteristic C-H bending vibration for the methyl groups.[12] The absence of significant absorptions outside of these regions would confirm the lack of functional groups.

Mass Spectrometry

Electron ionization mass spectrometry would lead to a molecular ion peak ([M]⁺) at m/z = 126. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments.[14][15][16][17][18]

-

Loss of a methyl group (•CH₃): A prominent peak at m/z = 111.

-

Loss of an ethyl group (•CH₂CH₃): A significant peak at m/z = 97.

-

Further fragmentation of the cyclopentane ring would lead to a series of smaller fragment ions.[14][15]

Synthesis and Reactivity

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound is not readily found, a plausible synthetic route can be devised based on established methodologies for constructing substituted cyclopentanes. A logical approach would involve the creation of the carbon skeleton followed by reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-Ethylidene-1,1-dimethylcyclopentane in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.

Chemical Reactivity

As a saturated hydrocarbon, this compound is generally unreactive.[19] Its chemistry is dominated by free-radical reactions, which typically require harsh conditions such as high temperatures or UV light.[20][21]

-

Free-Radical Halogenation: In the presence of a halogen (e.g., Br₂ or Cl₂) and UV light, this compound can undergo substitution of a hydrogen atom with a halogen.[20] The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate (tertiary > secondary > primary).

-

Oxidation: Complete combustion in the presence of excess oxygen will produce carbon dioxide and water.[19] Controlled oxidation to introduce functional groups like alcohols or ketones is challenging and typically requires specialized catalysts and conditions.[22][23][24][25]

Relevance in Drug Development and Medicinal Chemistry

While there are no documented applications of this compound itself in drug development, the substituted cyclopentane core is a cornerstone of many therapeutic agents.[2][3][26][27][28][29][30]

-

Antiviral Agents: The carbocyclic framework of cyclopentane is found in several potent antiviral nucleoside analogs, where it mimics the ribose sugar of natural nucleosides.[27][28][29][31][32]

-

Anti-Inflammatory Drugs: Prostaglandins and their analogs, which are potent modulators of inflammation, are based on a cyclopentane core.[2][33][34][35]

-

Anticancer Therapeutics: Certain cyclopentenone-containing natural products and their synthetic analogs have demonstrated significant anticancer activity.[26][36][37][38]

The study of simple substituted cyclopentanes like this compound provides valuable insights into the conformational preferences and steric interactions that can influence the biological activity of more complex, drug-like molecules containing this scaffold.

Safety and Handling

Specific toxicological data for this compound is not available. However, as a saturated hydrocarbon, it is expected to have a low order of toxicity. The primary hazards are associated with its flammability and, at high concentrations, potential for central nervous system depression.

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a dry chemical, foam, or carbon dioxide fire extinguisher.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound, while a relatively simple molecule, serves as an excellent platform for understanding the fundamental principles of organic chemistry. Its chirality, predictable spectroscopic features, and representative reactivity make it a valuable subject for both academic study and foundational industrial research. The broader importance of the cyclopentane scaffold in medicinal chemistry underscores the need for a thorough understanding of such fundamental structures. This guide provides a detailed, albeit partially predictive, overview that can serve as a valuable resource for researchers and scientists working with this and related compounds.

References

- Ianaro, A., Maffia, P., Rosa, M., & Ialenti, A. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? Current Medicinal Chemistry - Anti-Inflammatory & Anti-Allergy Agents, 2(2), 85-93.

- OpenOChem Learn. (n.d.). Physical Properties of Alkanes.

- Wikipedia. (n.d.). Hydrocarbon.

- Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.

- Google Patents. (n.d.). EP0642489A1 - Cyclopentane and cyclopentene derivatives with antiallergic antiinflammatory and tumor necrosis factor inhibiting activity.

- Chemistry LibreTexts. (2020, August 19). 6.7: Physical Properties of Alkanes.

- PubMed. (n.d.). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae.

- Solubility of Things. (n.d.). Cyclopentane.

- Google Patents. (n.d.). CA2002494C - Oxidation of saturated hydrocarbon chains.

- Chemistry LibreTexts. (2020, November 30). 8.6: Physical Properties of Alkanes.

- SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. (n.d.).

- ACS Publications. (n.d.). Correlation of the Density of the Liquid Phase of Pure n-Alkanes with Temperature and Vapor Pressure. Industrial & Engineering Chemistry Research.

- Google Patents. (n.d.). EP 0 376 453 A1 - The oxidation of saturated hydrocarbon chains.

- PubMed. (2024, February 5). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives.

- PubMed. (n.d.). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides.

- Studylib. (n.d.). Oxidation of Saturated Hydrocarbons: Allylic & Benzylic Systems.

- ACS Publications. (n.d.). Anodic oxidation of saturated hydrocarbons. Mechanistic study. The Journal of Physical Chemistry.

- NIH. (n.d.). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities.

- Wikipedia. (n.d.). Free-radical halogenation.

- Solubility of Things. (n.d.). Cyclopentanone.

- UCL Discovery. (n.d.). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents.

- ResearchGate. (n.d.). Chemical structures of cyclopentane derivatives, zanamivir, and oseltamivir carboxylate.

- PubMed. (n.d.). Pro-apoptotic activity of cyclopentenone in cancer cells.

- ResearchGate. (2025, July 19). Cyclopentenone: A special moiety for anticancer drug design.

- NIH. (2021, August 12). Potential of diterpene compounds as antivirals, a review.

- University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions.

- PubMed. (2006, February 9). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS.

- PubMed. (n.d.). Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus.

- MarChem. (n.d.). Cyclopentane - Solvent.

- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.).

- Infrared absorption spectra of cyclo-hydrocarbons. (n.d.).

- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and...

- Save My Exams. (2025, January 10). Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note.

- Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties.

- NIH. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.

- ACS Publications. (n.d.). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Alkane.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram.

- Master Organic Chemistry. (2013, November 13). Halogenation At Tiffany's.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ChemSynthesis. (2025, May 20). 1-nonene - cas 124-11-8, C9H18, density, melting point, boiling point, structural formula, synthesis.

- Chemistry LibreTexts. (2024, March 17). 10.2: Preparing Alkyl Halides from Alkanes - Radical Halogenation.

- (1) Cyclopentane; C5H10; [287-92-3] (2) Water; H20. (n.d.).

- SpectraBase. (n.d.). Methylcyclopentane - Optional[FTIR] - Spectrum.

- NIH. (n.d.). 1-Nonene | C9H18 | CID 31285 - PubChem.

- Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry.

Sources

- 1. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. EP0642489A1 - Cyclopentane and cyclopentene derivatives with antiallergic antiinflammatory and tumor necrosis factor inhibiting activity - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-NONENE CAS#: 124-11-8 [m.chemicalbook.com]

- 7. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Cyclopentane - Solvent - MarChem [marchem.com.cn]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Alkane - Wikipedia [en.wikipedia.org]

- 13. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. english.gyig.cas.cn [english.gyig.cas.cn]

- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. readchemistry.com [readchemistry.com]

- 19. Hydrocarbon - Wikipedia [en.wikipedia.org]

- 20. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. CA2002494C - Oxidation of saturated hydrocarbon chains - Google Patents [patents.google.com]

- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 24. studylib.net [studylib.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. lib.ui.ac.id [lib.ui.ac.id]

- 35. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 37. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

3-Ethyl-1,1-dimethylcyclopentane IUPAC nomenclature explanation

An In-Depth Technical Guide to the IUPAC Nomenclature of 3-Ethyl-1,1-dimethylcyclopentane

Introduction

In the precise world of chemical sciences, and particularly in drug development, unambiguous communication is paramount. The structural complexity of organic molecules necessitates a standardized naming convention that ensures a given name corresponds to a single, unique chemical structure. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the IUPAC nomenclature for a specific substituted cycloalkane: this compound. We will deconstruct the name, elucidate the underlying principles, and provide a systematic workflow for arriving at the correct nomenclature, thereby reinforcing the importance of precision in chemical communication.

Core Principles of Cycloalkane Nomenclature

Before dissecting our target molecule, it is essential to grasp the foundational IUPAC rules governing substituted cycloalkanes. These rules are not arbitrary; they are built on a logical framework designed to produce a unique and systematic name for any given structure.

-

Parent Chain Identification : The primary step is to identify the parent hydrocarbon. For cycloalkanes, the ring is typically the parent chain, unless it is attached to a longer alkyl chain.[1] Specifically, if the number of carbon atoms in the ring is equal to or greater than the number in the longest substituent chain, the compound is named as an alkyl-substituted cycloalkane.[2]

-

Numbering of Substituents : The numbering of the carbon atoms in the cycloalkane ring is the most critical and often misunderstood aspect of the nomenclature. The goal is to assign locants (numbers) to the substituents in the lowest possible numerical sequence at the first point of difference.[3][4] This is a subtle but important distinction from simply achieving the lowest sum of locants, a common misconception that can lead to incorrect names.[4]

-

Alphabetical Ordering of Substituents : Once the locants are correctly assigned, the substituents are listed in alphabetical order, irrespective of their locant number.[5][6] Prefixes such as "di-", "tri-", and "tetra-" are not considered when alphabetizing, but "iso-" and "neo-" are.[7]

Deconstructing this compound

Let's apply these principles to our molecule of interest, which has the chemical formula C9H18 and is confirmed by PubChem and NIST databases.[8][9]

Structure:

A skeletal representation of this compound.

The IUPAC name "this compound" can be broken down as follows:

-

cyclopentane : This is the parent chain, indicating a five-carbon ring structure.[10]

-

dimethyl : This prefix indicates the presence of two methyl (-CH₃) groups.

-

ethyl : This indicates the presence of one ethyl (-CH₂CH₃) group.

-

1,1,3- : These are the locants, specifying the positions of the substituents on the cyclopentane ring.

Systematic Naming Protocol: A Step-by-Step Guide

To arrive at the correct IUPAC name, we will follow a systematic protocol that ensures adherence to all relevant rules.

Step 1: Identify the Parent Hydrocarbon

The molecule consists of a five-carbon ring and three alkyl substituents (two methyl groups and one ethyl group). The longest substituent chain is the ethyl group with two carbon atoms. Since the ring has five carbons, which is greater than two, the parent chain is the cyclopentane ring.[1][2]

Step 2: Identify the Substituents

The substituents attached to the cyclopentane ring are:

-

Two methyl (-CH₃) groups

-

One ethyl (-CH₂CH₃) group

Step 3: Determine the Correct Numbering of the Ring

This step is critical and requires a careful comparison of possible numbering schemes to find the one that gives the lowest set of locants.

Let's consider the two possible starting points for numbering that would give a substituent the number 1:

-

Scenario A: Start numbering at the carbon with the two methyl groups.

-

This carbon is assigned position 1.

-

We then number the ring in the direction that gives the next substituent the lowest possible number. In this case, numbering towards the ethyl group gives it position 3.

-

The locants for the substituents would be 1 (for the first methyl), 1 (for the second methyl), and 3 (for the ethyl group).

-

This gives the locant set (1, 1, 3) .

-

-

Scenario B: Start numbering at the carbon with the ethyl group.

-

This carbon is assigned position 1.

-

We then number towards the carbon with the two methyl groups. This would assign the methyl-substituted carbon position 3.

-

The locants would be 1 (for the ethyl group), 3 (for the first methyl), and 3 (for the second methyl).

-

This gives the locant set (1, 3, 3) .

-

Applying the "First Point of Difference" Rule:

To determine the correct locant set, we compare them term by term:

-

(1, 1, 3) vs. (1, 3, 3)

The first number in each set is 1, so there is no difference. We then move to the second number. In the first set, it is 1, and in the second set, it is 3. Since 1 is lower than 3, the set (1, 1, 3) is the correct one.[3][4] A carbon with multiple substituents is given a lower number than a carbon with a single substituent if a choice exists.[5][11]

Step 4: Assemble the Full IUPAC Name

Now that we have the parent chain, the substituents, and their correct locants, we can assemble the final name.

-

List substituents alphabetically : "dimethyl" and "ethyl". Alphabetically, "ethyl" comes before "methyl" (we ignore the "di-" prefix).[5][7]

-

Add locants : Place the locants before each substituent name: 3-ethyl and 1,1-dimethyl.

-

Combine : Combine the substituent names in alphabetical order, followed by the parent chain name.

This gives us the final, correct IUPAC name: This compound .[8]

Visualization of the IUPAC Naming Workflow

The logical process for naming this compound can be visualized as a workflow diagram.

Workflow for the IUPAC naming of this compound.

Summary of Applied IUPAC Rules

| Rule | Application to this compound | Rationale |

| Parent Chain Selection | The five-carbon ring (cyclopentane) is the parent chain. | The ring contains more carbon atoms than the longest alkyl substituent (ethyl group with two carbons).[2] |

| Lowest Locant Set | The locant set (1,1,3) is chosen over (1,3,3). | This is determined by the "first point of difference" rule, where the second locant (1) is lower than the alternative (3).[3][4] |

| Alphabetical Ordering | "Ethyl" is listed before "dimethyl" in the final name. | Substituents are named in alphabetical order, ignoring multiplying prefixes like "di-".[5][7] |

Conclusion

The systematic application of IUPAC nomenclature rules is a fundamental skill for professionals in the chemical and pharmaceutical sciences. The naming of this compound serves as an excellent case study for understanding the interplay between identifying the parent chain, correctly numbering the substituents using the "first point of difference" principle, and alphabetizing the substituent names. Adherence to these established conventions is not merely an academic exercise; it is a critical component of ensuring accuracy, reproducibility, and clear communication in research, development, and regulatory affairs.

References

- Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes. [Link]

- Chemistry LibreTexts. (2023). 4.1: Naming Cycloalkanes. [Link]

- OpenStax. (2023). 4.1 Naming Cycloalkanes. In Organic Chemistry. [Link]

- Fernandez, G. (2024). IUPAC Nomenclature Rules for Cycloalkanes. Química Orgánica. [Link]

- ChemTalk. (n.d.). Naming Cycloalkanes. [Link]

- Science Geek. (n.d.). Naming Cycloalkanes. [Link]

- Fiveable. (n.d.). Naming Cycloalkanes | Organic Chemistry Class Notes. [Link]

- Unknown. (n.d.). Cycloalkanes. [Link]

- Wikipedia. (2024).

- ChemDoodle. (2021). ChemDoodle Shorts: IUPAC Naming - Mono-Substituted Cycloalkanes. YouTube. [Link]

- Chemistry Stack Exchange. (2015). IUPAC nomenclature: "Smallest sum of locants"?. [Link]

- University of Calgary. (n.d.).

- Brilliant. (n.d.).

- Unacademy. (n.d.).

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Cyclopentane, 3-ethyl-1,1-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. sciencegeek.net [sciencegeek.net]

- 2. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 7. IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds | Brilliant Math & Science Wiki [brilliant.org]

- 8. This compound | C9H18 | CID 522009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclopentane, 3-ethyl-1,1-dimethyl- [webbook.nist.gov]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-1,1-dimethylcyclopentane

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Ethyl-1,1-dimethylcyclopentane, a saturated carbocyclic compound. The synthesis is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining this specific molecular scaffold. The proposed multi-step synthesis emphasizes strategic bond formation, control of substitution patterns, and the rationale behind the selection of reagents and reaction conditions. This document details the theoretical basis of each transformation, provides step-by-step experimental protocols, and includes visual aids to elucidate the reaction pathways.

Introduction and Strategic Overview

This compound is a substituted cycloalkane whose structural motif may be of interest in medicinal chemistry and materials science due to its specific steric and electronic properties. The synthesis of such a non-commercially available compound requires a carefully planned multi-step approach. The synthetic strategy outlined herein focuses on the construction of the cyclopentane ring, followed by the sequential introduction of the desired alkyl substituents.

Our retrosynthetic analysis identifies 3-ethyl-1,1-dimethylcyclopentan-1-ol as a key intermediate, which can be accessed through the reaction of a Grignard reagent with a suitably substituted cyclopentanone. This ketone, in turn, can be prepared via a Dieckmann condensation, a powerful tool for the formation of five-membered rings.[1][2][3] The overall synthetic workflow is depicted below:

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Cyclopentanone Core: The Dieckmann Condensation

The initial and crucial step is the formation of the five-membered ring. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is an excellent choice for this transformation, particularly for the synthesis of cyclopentanones from 1,6-diesters.[1][2][3] To incorporate the gem-dimethyl group at the 1-position of the final product, we begin with a precursor that already contains this feature. Diethyl 4,4-dimethylheptanedioate is a suitable starting material.

Reaction Principle

The reaction is initiated by a strong base, which deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester.[3][4]

Sources

An In-depth Technical Guide to 3-Ethyl-1,1-dimethylcyclopentane (CAS: 62016-61-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1,1-dimethylcyclopentane (CAS: 62016-61-9), a saturated cyclic hydrocarbon. While not extensively characterized in publicly accessible literature, this document consolidates available data, presents plausible synthetic and analytical methodologies, and explores its relevance within the broader context of medicinal chemistry and drug discovery. The cyclopentane scaffold is a prevalent motif in numerous bioactive natural products and synthetic pharmaceuticals, making an understanding of its substituted derivatives valuable for professionals in the field.[1][2][3][4] This guide aims to serve as a foundational resource, offering insights into the chemical properties, handling, and potential applications of this specific substituted cyclopentane.

Chemical Identity and Physical Properties

This compound is a non-polar, aliphatic cyclic compound. Its structure features a five-membered ring with gem-dimethyl substitution at the 1-position and an ethyl group at the 3-position. This substitution pattern introduces a chiral center at the C3 position, meaning the compound can exist as (R)- and (S)-enantiomers.[5][6]

Structural Information

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62016-61-9 | PubChem[6], NIST[7] |

| Molecular Formula | C₉H₁₈ | PubChem[6] |

| Molecular Weight | 126.24 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| Canonical SMILES | CCC1CCC(C1)(C)C | PubChem[6] |

| InChIKey | WXHYOGXBESCULU-UHFFFAOYSA-N | PubChem[6], NIST[7] |

| XLogP3-AA (Computed) | 4.1 | PubChem[5] |

| Boiling Point | Data not publicly available (listed in SpringerMaterials) | PubChem[6] |

| Topological Polar Surface Area (Computed) | 0 Ų | PubChem[5] |

| Complexity (Computed) | 92.2 | PubChem[6] |

Proposed Synthesis Methodology

A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, such as the Wittig reaction.[8][9][10] The following proposed workflow starts from the commercially available 3,3-dimethylcyclopentan-1-one.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Causality: The Wittig reaction is a reliable method for converting ketones into alkenes with control over the new carbon-carbon bond formation.[9][10] Catalytic hydrogenation is a standard and high-yielding method for the reduction of alkenes to alkanes.

Step 1: Wittig Olefination

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

-

Reagent Preparation: The flask is charged with ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Ylide Formation: The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the orange-red ylide indicates a successful reaction.

-

Reaction with Ketone: A solution of 3,3-dimethylcyclopentan-1-one in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 1-ethylidene-3,3-dimethylcyclopentane, is purified by flash column chromatography on silica gel using a non-polar eluent such as hexane.

Step 2: Catalytic Hydrogenation

-

Apparatus Setup: A hydrogenation flask (e.g., a Parr shaker apparatus) is charged with the purified 1-ethylidene-3,3-dimethylcyclopentane and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is carefully added to the flask.

-

Hydrogenation: The flask is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-3 atm). The mixture is agitated vigorously at room temperature until hydrogen uptake ceases.

-

Reaction Completion: The completion of the reaction is confirmed by GC-MS analysis, showing the disappearance of the starting alkene.

-

Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with the reaction solvent.

-

Final Purification: The filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by distillation.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile, non-polar compounds like substituted cyclopentanes.[11]

Hypothetical GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like hexane or pentane.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: The retention time of the peak corresponding to the compound would be determined. The mass spectrum would be analyzed for the molecular ion peak (m/z 126) and characteristic fragmentation patterns. The primary fragmentation would likely involve the loss of an ethyl group (M-29) or a methyl group (M-15). A mass spectrum for the isomeric 2-ethyl-1,1-dimethylcyclopentane is available in the NIST database and would show a similar fragmentation pattern, with a base peak at m/z 97 (loss of an ethyl group).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~0.8-1.0 ppm: A triplet corresponding to the methyl protons of the ethyl group (-CH₂CH ₃).

-

~1.0-1.2 ppm: Two singlets for the two non-equivalent methyl groups at the C1 position.

-

~1.2-1.8 ppm: A complex multiplet region arising from the methylene protons of the cyclopentane ring and the methylene protons of the ethyl group (-CH ₂CH₃).

-

~1.8-2.0 ppm: A multiplet corresponding to the methine proton at the C3 position.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Multiple signals in the aliphatic region (~10-50 ppm).

-

A signal for the quaternary carbon at C1.

-

Signals for the two distinct methyl carbons at C1.

-

Signals for the methylene carbons of the cyclopentane ring and the ethyl group.

-

A signal for the methine carbon at C3.

-

A signal for the methyl carbon of the ethyl group.

Applications in Drug Development

While there is no specific documented pharmacological activity for this compound, the cyclopentane ring system is a crucial structural motif in a wide array of biologically active molecules.[1][12] Its prevalence in natural products and its use as a scaffold in medicinal chemistry underscore the importance of understanding its derivatives.[13]

The Cyclopentane Scaffold in Bioactive Molecules

The five-membered carbocyclic framework of cyclopentane is found in numerous natural products with significant therapeutic properties, including prostaglandins, steroids, and certain antibiotics.[12][13] Medicinal chemists frequently utilize the cyclopentane core as a building block for the synthesis of novel therapeutic agents.[1][3] The stereochemically defined substitution on the cyclopentane ring allows for precise spatial orientation of functional groups, which is critical for molecular recognition and binding to biological targets.

Role as a Bioisostere and Conformational Constraint

Substituted cyclopentanes can serve as bioisosteres for other cyclic or acyclic moieties in a drug molecule. The conformational flexibility of the cyclopentane ring, which exists in envelope and half-chair conformations, can be advantageous in allowing a molecule to adopt an optimal binding conformation. Conversely, medicinal chemistry often employs strategies to create more rigid analogs of flexible molecules to improve binding affinity and selectivity.[2][4] In this context, understanding the properties of a simple substituted cyclopentane like this compound can inform the design of more complex, conformationally restricted analogs.[2][4] For instance, bicyclo[2.1.1]hexanes are being explored as rigidified versions of 1,3-disubstituted cyclopentanes.[2][4]

The lipophilic nature of the alkyl-substituted cyclopentane ring can also be exploited to modulate the overall physicochemical properties of a drug candidate, such as its solubility and membrane permeability.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure as a volatile, flammable hydrocarbon, its handling and safety precautions will be very similar to those for other cyclic alkanes like cyclopentane, cyclohexane, and their alkylated derivatives.[14][15][16][17][18]

Hazard Identification

-

Flammability: Highly flammable liquid and vapor. Vapors are heavier than air and can travel to a source of ignition and flash back.[17][18]

-

Health Hazards: May cause skin irritation upon prolonged contact. Inhalation of high concentrations of vapor may cause drowsiness, dizziness, and central nervous system depression.[15][18] Aspiration into the lungs if swallowed can be fatal.[18]

-

Environmental Hazards: Likely to be toxic to aquatic life with long-lasting effects.

Handling and Storage Protocol

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[17]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[19]

-

Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[16][20]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Conclusion

This compound is a simple substituted cycloalkane for which detailed experimental data is sparse in the public domain. However, by applying established principles of organic chemistry, it is possible to propose reliable methods for its synthesis and analysis. The true value of understanding this molecule lies in its representation of the broader class of substituted cyclopentanes, which are of significant interest to the drug discovery and development community. The cyclopentane scaffold's role in bioactive compounds makes even its simpler derivatives, like the topic of this guide, worthy of consideration as potential building blocks or fragments in the design of future therapeutics. This guide provides a solid foundation for any researcher or scientist initiating work with this or structurally related compounds.

References

- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025). ResearchGate.

- Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (2025). American Chemical Society.

- Safe Handling and Storage Guidelines for Cyclohexane. (n.d.). Aure Chemical.

- Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677–686. [Link]

- Paul, S., Adelfinsky, D., Salome, C., Fessard, T., & Brown, M. K. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(30), 8089–8094. [Link]

- (3S)-3-ethyl-1,1-dimethylcyclopentane. (n.d.). PubChem.

- Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. (2025). American Chemical Society.

- This compound. (n.d.). PubChem.

- Cyclics Product Safety Data Sheet. (2025). SasolTechData.com.

- Storing Hydrocarbon Safely. (2016). YouTube.

- Safety data sheet - Cyclohexane. (n.d.). CPAChem.

- Cyclopentane, 3-ethyl-1,1-dimethyl-. (n.d.). NIST WebBook.

- Cyclopentane, 2-ethyl-1,1-dimethyl-. (n.d.). NIST WebBook.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Wittig Reaction Mechanism & Examples. (n.d.). Total Synthesis.

- Safety Data Sheet: Cyclopentane. (n.d.). Carl ROTH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 3. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02695G [pubs.rsc.org]

- 5. (3S)-3-ethyl-1,1-dimethylcyclopentane | C9H18 | CID 143472280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C9H18 | CID 522009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentane, 3-ethyl-1,1-dimethyl- [webbook.nist.gov]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]

- 12. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]

- 13. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]

- 15. fishersci.com [fishersci.com]

- 16. cpachem.com [cpachem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. carlroth.com [carlroth.com]

- 19. echemi.com [echemi.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isomers of Ethyl Dimethylcyclopentane

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a prevalent structural motif in a multitude of natural products and pharmaceutical agents.[1] Its inherent flexibility, characterized by a dynamic equilibrium between 'envelope' and 'half-chair' conformations, presents unique challenges and opportunities in stereochemical analysis and synthetic design.[1][2] This guide provides a comprehensive exploration of the constitutional and stereoisomers of ethyl dimethylcyclopentane, a representative substituted cycloalkane. We will delve into the structural nuances that govern their physicochemical properties, outline advanced analytical methodologies for their separation and characterization, and discuss their potential relevance as scaffolds in medicinal chemistry. This document is intended to serve as a technical resource for professionals engaged in chemical research and drug development, offering both foundational principles and actionable experimental insights.

Introduction: The Structural Diversity of Ethyl Dimethylcyclopentane

Ethyl dimethylcyclopentane, with the molecular formula C₉H₁₈, represents a fascinating case study in isomerism.[3][4][5][6][7][8] The seemingly simple combination of a five-membered ring and three alkyl substituents gives rise to a surprisingly complex array of isomers. These can be broadly categorized into constitutional isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.[9][10]

Understanding the distinctions between these isomers is paramount, as even subtle changes in structure can lead to significant differences in physical, chemical, and biological properties.[11] For drug development professionals, the stereochemistry of a molecule is often a critical determinant of its efficacy and safety.[12]

Constitutional Isomers

The constitutional isomers of ethyl dimethylcyclopentane are determined by the positions of the ethyl and two methyl groups on the cyclopentane ring. The primary constitutional isomers are:

-

1-Ethyl-1,2-dimethylcyclopentane

-

1-Ethyl-1,3-dimethylcyclopentane [13]

-

2-Ethyl-1,1-dimethylcyclopentane [14]

-

3-Ethyl-1,1-dimethylcyclopentane [4]

-

1-Ethyl-2,3-dimethylcyclopentane [7]

-

2-Ethyl-1,3-dimethylcyclopentane [6]

-

2-Ethyl-1,4-dimethylcyclopentane [5]

Each of these constitutional isomers can, in turn, exist as multiple stereoisomers.

Stereoisomers: A Deeper Dive into Spatial Arrangement

Stereoisomerism in substituted cyclopentanes arises from the presence of chiral centers and the restricted rotation of the cyclic structure.[15][16] This leads to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[11]

The cyclopentane ring is not planar and adopts puckered conformations, primarily the envelope and half-chair forms, to alleviate torsional strain.[17][18] This conformational flexibility influences the relative stability of different stereoisomers.[19]

Synthesis and Separation of Isomers

The targeted synthesis and subsequent separation of specific isomers are crucial steps in their study and application.

Synthetic Strategies

The synthesis of substituted cyclopentanes often involves cycloaddition reactions, ring-closing metathesis, or the functionalization of existing cyclopentane scaffolds.[20] For instance, a common strategy involves the [3+2] cycloaddition of donor-acceptor cyclopropanes, which allows for the stereoselective construction of the five-membered ring.[20] The synthesis of chiral cyclopentenones is another important route, as these are versatile intermediates in asymmetric synthesis.[21][22]

A generalized synthetic approach for a dimethylcyclopentane derivative is outlined below:

Caption: A retrosynthetic approach to a dimethylcyclopentane derivative.[23]

Separation Methodologies: A Focus on Gas Chromatography

Due to the similar boiling points of many ethyl dimethylcyclopentane isomers, their separation presents a significant analytical challenge.[24] Gas chromatography (GC) is a powerful technique for this purpose, with the choice of stationary phase being a critical factor.[24]

| Stationary Phase Type | Principle of Separation | Efficacy for Ethyl Dimethylcyclopentane Isomers |

| Non-polar (e.g., Squalane) | Primarily boiling point differences. | Limited resolution for isomers with very close boiling points. |

| Intermediate Polarity (e.g., Phenyl-substituted polysiloxanes) | Exploits differences in polarizability. | Can improve separation of some constitutional isomers. |

| Polar (e.g., Polyethylene glycol) | Interacts with subtle differences in dipole moments. | Effective for separating cis/trans isomers.[24] |

| Chiral (e.g., Cyclodextrin derivatives) | Forms transient diastereomeric complexes. | Essential for resolving enantiomers.[25] |

Experimental Protocol: Chiral GC Separation

-

Column Selection: Choose a capillary column with a chiral stationary phase, such as a derivatized cyclodextrin.

-

Carrier Gas: Use a high-purity carrier gas like hydrogen or helium at an optimized linear velocity.

-

Temperature Program: Start with an initial oven temperature below the boiling point of the most volatile isomer. Implement a slow temperature ramp to enhance resolution.

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID) for optimal sensitivity.

-

Sample Preparation: Dissolve the isomer mixture in a volatile solvent at a low concentration.

-

Data Analysis: Identify peaks based on retention times and compare with known standards.

Caption: Workflow for chiral gas chromatography analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl dimethylcyclopentane isomers.[1]

¹H NMR Spectroscopy

Proton NMR spectra of cycloalkanes can be complex due to small chemical shift differences between ring protons.[26] However, the signals for the ethyl and methyl substituents are often distinct. The chemical shifts and coupling constants of the ring protons can provide valuable information about the stereochemistry of the substituents.[1] For instance, the spatial orientation of substituents (cis/trans) creates different chemical environments, leading to variations in chemical shifts.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR is particularly useful for determining the number of non-equivalent carbon atoms in an isomer.[27] The chemical shifts are sensitive to the local electronic environment and steric interactions. For unsubstituted cyclopentane, a single peak is observed due to the rapid conformational changes averaging the environments of all five carbon atoms.[27] However, in substituted cyclopentanes, the number of signals will correspond to the number of unique carbon environments.

Typical ¹³C Chemical Shift Ranges for Substituted Cyclopentanes:

| Carbon Type | Chemical Shift (ppm) | Notes |

| CH₃ | 10 - 25 | Methyl groups. |

| CH₂ (ring) | 25 - 40 | Methylene groups in the cyclopentane ring. |

| CH (ring) | 30 - 50 | Methine groups in the cyclopentane ring. |

| Quaternary C (ring) | 35 - 55 | Carbon atoms in the ring bonded to four other carbons. |

Note: These are approximate ranges and can be influenced by the specific substituents and their stereochemistry.

Experimental Protocol: NMR Sample Preparation

-

Analyte Quantity: Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[1]

-

Acquisition: Acquire the spectrum on a high-field NMR spectrometer.

Physicochemical Properties and Computational Insights

The isomeric form of ethyl dimethylcyclopentane influences its physical properties, such as boiling point, density, and heat of formation.[28] Generally, more compact, highly branched isomers tend to have lower boiling points than their less branched counterparts. Cycloalkanes also exhibit higher boiling points, melting points, and densities compared to their acyclic alkane counterparts due to stronger London dispersion forces.[29]

Computational Chemistry's Role

Computational methods, such as molecular mechanics and density functional theory (DFT), are increasingly used to predict the relative stabilities and physicochemical properties of isomers.[30][31] These calculations can provide insights into the preferred conformations and the strain energies associated with different isomeric structures.[19][32]

Relevance in Drug Discovery and Development

While ethyl dimethylcyclopentane itself is not a therapeutic agent, the substituted cyclopentane scaffold is a privileged structure in medicinal chemistry.[20] The conformational constraints of the cyclopentane ring can pre-organize appended functional groups in a specific spatial orientation, which can be advantageous for binding to biological targets.[33]

Chiral cyclopentane derivatives are key components of several marketed drugs and are valuable building blocks in the synthesis of complex natural products with therapeutic potential.[12][20] The stereoselective synthesis of highly substituted cyclopentanes is an active area of research, with implications for the development of new drug candidates.[33]

Conclusion

The isomers of ethyl dimethylcyclopentane provide a rich platform for exploring the fundamental principles of constitutional and stereoisomerism. A thorough understanding of their synthesis, separation, and characterization is essential for researchers in the chemical sciences. For those in drug development, the insights gained from studying such model systems can inform the design and synthesis of novel cyclopentane-based therapeutics with optimized stereochemistry for enhanced efficacy and safety. The continued development of advanced analytical and computational tools will undoubtedly further our ability to navigate the complex landscape of cyclic isomers.

References

- JoVE. (2023). Stereoisomerism of Cyclic Compounds.

- Michigan State University Department of Chemistry. (n.d.). Stereoisomers.

- Unacademy. (n.d.). All About Stereochemistry in Cyclic Systems.

- Save My Exams. (2023). Stereoisomerism | Cambridge (CIE) A Level Chemistry Revision Notes 2023.

- ResearchGate. (n.d.). Stereoisomerism in cyclic structures.

- Brutcher, F. V., Jr. (1956). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society, 78(8), 1501-1506. [Link]

- Alberty, R. A., & Reif, A. K. (1988). Standard Chemical Thermodynamic Properties of Alkylcyclopentane Isomer Groups, Alkylcyclohexane Isomer Groups, and Combined Isomer Groups.

- Brutcher, F. V., Jr., & Bauer, W., Jr. (1962). Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems. Journal of the American Chemical Society, 84(12), 2286-2291. [Link]

- National Institute of Standards and Technology. (n.d.). cis,trans,cis-1-Ethyl-2,3-dimethylcyclopentane. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

- Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218. [Link]

- Imperial College London. (2013). Cycloalkanes.

- National Institute of Standards and Technology. (n.d.). Cyclopentane, 2-ethyl-1,4-dimethyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 2-Ethyl-1,3-dimethylcyclopentane. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 1,2-dimethyl-3-ethylcyclopentane. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). cis,cis,cis-1-Ethyl-2,3-dimethylcyclopentane. In NIST Chemistry WebBook.

- Afonso, C. A. M., & Escribano, J. P. H. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(11), 6747-6793. [Link]

- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.

- ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

- ResearchGate. (n.d.). Cyclopentane combustion chemistry. Part I: Mechanism development and computational kinetics.

- Britannica. (2025). Hydrocarbon - Cycloalkanes, Structure, Properties.

- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- Wikipedia. (n.d.). Cycloalkane.

- National Center for Biotechnology Information. (n.d.). 2-Ethyl-1,1-dimethylcyclopentane. In PubChem.

- Prosen, E. J., & Rossini, F. D. (1945). Heats of formation and combustion of the normal alkylcyclopentanes and cyclohexanes and the increment per CH2 group for several homologous series of hydrocarbons. Journal of Research of the National Bureau of Standards, 34(3), 263-269. [Link]

- National Center for Biotechnology Information. (n.d.). (1R)-1-ethyl-1,3-dimethylcyclopentane. In PubChem.

- MDPI. (n.d.). Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis.

- ResearchGate. (2025). Stereoselective synthesis and molecular modeling of chiral cyclopentanes.

- National Center for Biotechnology Information. (n.d.). (1S,2S,3S)-1-ethyl-2,3-dimethylcyclopentane. In PubChem.

- National Center for Biotechnology Information. (n.d.). Cyclopentane. In PubChem.

- Afonso, C. A. M., & Escribano, J. P. H. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(11), PR1-PR100. [Link]

- American Chemical Society. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane.

- National Institute of Standards and Technology. (1947). Circular of the Bureau of Standards no. 461: selected values of properties of hydrocarbons.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane.

- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.

- Michigan State University Department of Chemistry. (n.d.). Alkanes & Cycloalkanes.

- Quora. (2018). How many isomers are possible for dimethyl cyclopentane (neglecting enantiomers)?.

- The Organic Chemistry Tutor. (2023, December 9). Synthesis of Dimethyl Cyclopentane [Video]. YouTube. [Link]

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- Chemistry LibreTexts. (2015). 4.1: Names and Physical Properties of Cycloalkanes.

- Physics Wallah. (2023, July 4). Total number of possible isomers (including stereoisomers) of dimethyl cyclopentane is [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cis,trans,cis-1-Ethyl-2,3-dimethylcyclopentane [webbook.nist.gov]

- 4. This compound | C9H18 | CID 522009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentane, 2-ethyl-1,4-dimethyl [webbook.nist.gov]

- 6. 2-Ethyl-1,3-dimethylcyclopentane [webbook.nist.gov]

- 7. 1,2-dimethyl-3-ethylcyclopentane [webbook.nist.gov]

- 8. cis,cis,cis-1-Ethyl-2,3-dimethylcyclopentane [webbook.nist.gov]

- 9. Stereoisomers [www2.chemistry.msu.edu]

- 10. All About Stereochemistry in Cyclic Systems [unacademy.com]

- 11. savemyexams.com [savemyexams.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (1R)-1-ethyl-1,3-dimethylcyclopentane | C9H18 | CID 143775605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Ethyl-1,1-dimethylcyclopentane | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Video: Stereoisomerism of Cyclic Compounds [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. Cycloalkanes [ch.ic.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. worldscientific.com [worldscientific.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. m.youtube.com [m.youtube.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. gcms.cz [gcms.cz]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 29. Cycloalkane - Wikipedia [en.wikipedia.org]

- 30. Hydrocarbon - Cycloalkanes, Structure, Properties | Britannica [britannica.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Spectroscopic data of 3-Ethyl-1,1-dimethylcyclopentane

An In-Depth Technical Guide to the Spectroscopic Data of 3-Ethyl-1,1-dimethylcyclopentane

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2] As a substituted alkane, its structural elucidation relies heavily on a combination of modern spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding the spectral characteristics of this molecule is crucial for its identification in complex mixtures, for quality control in synthesis, and for fundamental research in physical organic chemistry.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous structures to predict and interpret the spectral features of the target molecule. This approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and understand the spectroscopic behavior of this compound.

Molecular Structure

The structural arrangement of this compound is fundamental to interpreting its spectroscopic data. The numbering of the cyclopentane ring is governed by IUPAC nomenclature rules, which prioritize the lowest possible locants for the substituents.[3] For this molecule, the gem-dimethyl groups are assigned to position 1, leading to the ethyl group being at position 3.

Figure 1: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. For an alkane like this compound, the IR spectrum is dominated by absorptions arising from C-H and C-C bond vibrations. The absence of characteristic peaks for functional groups such as hydroxyl (-OH) or carbonyl (C=O) is a key identifying feature.[4]

The primary absorptions are due to the stretching and bending modes of C-H bonds within the methyl (CH₃) and methylene (CH₂) groups.[4]

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960 - 2850 | C-H Stretch | CH₃, CH₂, CH (Alkyl) | Strong |

| 1465 - 1450 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1450 & 1375 | C-H Bend (Asymmetric & Symmetric) | CH₃ | Medium |

| 1300 - 800 | C-C Stretch | Alkane Skeleton | Weak |

Causality Behind Experimental Choices: When preparing a sample for IR analysis, especially a non-polar liquid like this compound, a neat liquid film between two salt (NaCl or KBr) plates is the preferred method. This avoids interference from solvent peaks, providing a clear spectrum of the compound itself. The fingerprint region (below 1500 cm⁻¹) is particularly important as its complex pattern of absorptions is unique to the molecule, arising from the intricate C-C and C-H bending vibrations of the entire structure.[4]

Standard Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Secure the pressure arm over the sample to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance plot. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural determination of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration value corresponds to the number of protons giving rise to the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons. Proton resonances for alkanes are typically found in the upfield region of the spectrum (δ 0.5–1.5).